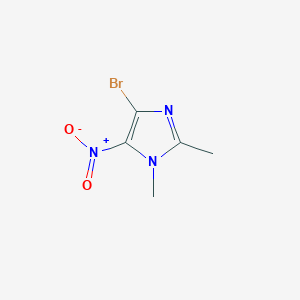

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-dimethyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTMHCHYIKJJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175703 | |

| Record name | Imidazole, 4-bromo-1,2-dimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21431-58-3 | |

| Record name | Imidazole, 4-bromo-1,2-dimethyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021431583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 4-bromo-1,2-dimethyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1,2 Dimethyl 5 Nitro 1h Imidazole and Its Analogues

Strategies for Direct Synthesis of the Core Scaffold

The direct synthesis of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole typically involves a multi-step sequence starting from simpler imidazole (B134444) precursors. The order of introduction of the substituents is crucial to achieve the desired regiochemistry.

Multi-Step Approaches from Imidazole Precursors

A common and logical approach to the synthesis of this compound involves the sequential functionalization of a pre-existing imidazole ring. This includes regioselective bromination, nitration, and N-alkylation steps.

The introduction of a bromine atom at a specific position on the imidazole ring is a key step. The regioselectivity of bromination is highly dependent on the substituents already present on the ring and the brominating agent used. For the synthesis of the target molecule, bromination can be performed on a 1,2-dimethyl-1H-imidazole precursor.

A cost-effective and scalable synthesis of the key intermediate, 4-bromo-1,2-dimethyl-1H-imidazole, has been developed starting from 1,2-dimethyl-1H-imidazole. This method circumvents the issue of regioisomer formation often encountered when methylating a brominated imidazole. The process involves a two-step sequence of dibromination followed by selective debromination.

| Step | Reagents and Conditions | Product | Yield |

| Dibromination | 1,2-dimethyl-1H-imidazole, N-Bromosuccinimide (NBS) (2.2 equiv.), Acetonitrile (MeCN), 0 °C to room temperature, 12 h | 4,5-dibromo-1,2-dimethyl-1H-imidazole | 95% |

| Selective Debromination | 4,5-dibromo-1,2-dimethyl-1H-imidazole, Isopropyl magnesium chloride (i-PrMgCl) (1.2 equiv.), Tetrahydrofuran (THF), 0 °C to room temperature, 2 h | 4-bromo-1,2-dimethyl-1H-imidazole | 85% |

Alternatively, direct monobromination of 1,2-dimethyl-1H-imidazole can be achieved, though it may result in a mixture of isomers requiring separation. The use of protecting groups can also be employed to direct bromination to the desired position, as seen in the synthesis of 4-bromo-2-nitro-1H-imidazole where a trityl protecting group is used to achieve regioselectivity. google.com

The introduction of a nitro group onto the imidazole ring is typically achieved through electrophilic nitration. The position of nitration is influenced by the directing effects of the existing substituents. In the case of 4-bromo-1,2-dimethyl-1H-imidazole, the electron-donating methyl groups at positions 1 and 2, and the deactivating but ortho-, para-directing bromo group at position 4, would likely direct the incoming nitro group to the 5-position.

Common nitrating agents include a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid over-nitration or side reactions.

| Starting Material | Nitrating Agent | Conditions | Product |

| 4-bromo-1,2-dimethyl-1H-imidazole | HNO₃/H₂SO₄ | 0 °C to 25 °C | This compound |

| 2-Methylimidazole (B133640) | Nitric Acid/Sulfuric Acid | High Temperature | 2-methyl-4(5)-nitroimidazole |

| 2-Methylimidazole | Nitric Acid/Acetic Anhydride (B1165640) | Low Temperature | 2-methyl-4(5)-nitroimidazole |

The nitration of 2-methylimidazole has been shown to yield 2-methyl-4(5)-nitroimidazole under various conditions. While high temperatures are often employed, lower temperature methods using acetic anhydride have also been developed to improve yields and safety.

N-alkylation is a fundamental step in the synthesis of many substituted imidazoles. In the context of synthesizing this compound, if the imidazole core is not already N-methylated, this step is crucial. The regioselectivity of N-alkylation of unsymmetrically substituted imidazoles can be challenging, often leading to a mixture of N1 and N3 isomers.

For instance, the alkylation of 2-methyl-4(5)-nitroimidazole with benzyl (B1604629) halides in the presence of a phase transfer catalyst has been shown to be highly regioselective, yielding predominantly the N1-alkylated 4-nitroimidazole (B12731) isomer in excellent yields at room temperature. researchgate.net This suggests that the electronic and steric effects of the substituents play a significant role in directing the alkylation.

| Imidazole Substrate | Alkylating Agent | Catalyst/Base | Solvent | Product(s) |

| 2-methyl-4(5)-nitroimidazole | Benzyl bromide | Tetrabutylammonium bromide (TBAB) / K₂CO₃ | Dichloromethane/Water | N1-(benzyl)-2-methyl-4-nitro-1H-imidazole (major) |

| 4(5)-nitro-1H-imidazole | Dimethyl sulphate (DMS) | - | DMF | 1-methyl-4-nitro-1H-imidazole and 1-methyl-5-nitro-1H-imidazole |

Convergent Synthetic Pathways

Convergent synthesis offers an alternative and often more efficient route to complex molecules by assembling pre-functionalized fragments. For polysubstituted imidazoles, this can involve the condensation of several components in a single or a few steps.

One-pot multi-component reactions are a powerful tool in this regard. For example, the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles can be achieved through the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate. researchgate.net

A notable convergent approach is the one-pot synthesis of 2,4-disubstituted 5-nitroimidazoles. This method utilizes a sequential regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira cross-coupling reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole under microwave irradiation. mdpi.comresearchgate.net This strategy allows for the rapid diversification of the imidazole scaffold at the 2 and 4 positions.

| Starting Material | Coupling Partner 1 (equiv.) | Coupling Partner 2 (equiv.) | Catalyst | Conditions | Product |

| 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | Arylboronic acid (1.3) | Arylboronic acid (1.3) | Pd(OAc)₂ / PPh₃ | Microwave, 60 °C then 110 °C | 2,4-diaryl-1-methyl-5-nitro-1H-imidazole |

| 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | Arylboronic acid (1.3) | Terminal alkyne (1.3) | Pd(OAc)₂ / PPh₃ / CuI | Microwave, 60 °C then 110 °C | 2-alkynyl-4-aryl-1-methyl-5-nitro-1H-imidazole |

Advanced Catalytic Approaches in Substituted Nitroimidazole Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of substituted nitroimidazoles has benefited from such advancements, particularly in the formation of C-C, C-N, and C-Br bonds.

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, have been employed for the functionalization of halo-substituted nitroimidazoles. For instance, the Buchwald-Hartwig amination has been utilized for C-N coupling between 2-haloimidazoles and aromatic amines. researchgate.net

Furthermore, direct C-H activation has emerged as a powerful strategy for the arylation of imidazoles, avoiding the need for pre-halogenated starting materials. While not yet specifically reported for this compound, this approach holds promise for more atom-economical syntheses of related compounds.

Recent research has also explored the use of novel catalysts for one-pot syntheses of polysubstituted imidazoles. For example, magnetic nanoparticle-supported sulfonic acid (γ-Fe₂O₃-SO₃H) has been used as an efficient and recyclable catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. researchgate.net

| Reaction Type | Catalyst | Substrates | Key Features |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PPh₃ | Bromo-nitroimidazole, Arylboronic acid | C-C bond formation, convergent synthesis |

| Buchwald-Hartwig Amination | Palladium catalyst | Haloimidazole, Amine | C-N bond formation |

| One-pot Imidazole Synthesis | γ-Fe₂O₃-SO₃H | 1,2-dicarbonyl, Aldehyde, Amine, Ammonium acetate | Heterogeneous catalysis, solvent-free |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon bonds. For halogenated nitroimidazoles, these reactions provide a direct route to introduce diverse functional groups onto the imidazole core, significantly expanding the accessible chemical space. The reactivity of bromo-substituted imidazoles makes them excellent substrates for these transformations.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Substitution

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

This reaction has been effectively applied to bromo-nitroimidazole scaffolds. In a notable example, researchers developed a one-pot, regioselective Suzuki-Miyaura reaction using the analogue 2,4-dibromo-1-methyl-5-nitro-1H-imidazole. researchgate.net This method allows for the selective substitution of aryl or heteroaryl groups onto the imidazole ring. The process demonstrates high efficiency, particularly when enhanced by microwave irradiation. researchgate.net The reaction's utility is highlighted by its applicability to a wide range of (hetero)arylboronic acids, enabling the synthesis of various 2,4-disubstituted 5-nitroimidazole derivatives. researchgate.netresearchgate.net

The choice of catalyst and reaction conditions is critical for success, especially with nitrogen-rich heterocycles that can potentially inhibit the palladium catalyst. nih.gov However, modern precatalyst systems have been developed to overcome these challenges, allowing for the efficient coupling of substrates like bromoindazoles and bromoimidazoles under mild conditions. nih.govnih.gov

Table 1: Suzuki-Miyaura Coupling of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole with Arylboronic Acids This table is representative of typical conditions and outcomes for this reaction type based on available research.

| Arylboronic Acid | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Microwave, 120°C | High | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Microwave, 120°C | High | researchgate.net |

| 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Microwave, 120°C | Moderate-High | researchgate.net |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Microwave, 120°C | High | thieme-connect.com |

Sonogashira Coupling for Alkynyl Substitution

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine. libretexts.orgorganic-chemistry.org It is a powerful method for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org

For bromo-nitroimidazole systems, the Sonogashira coupling provides a pathway to introduce alkynyl moieties. Research has demonstrated that a sequential, one-pot Suzuki-Miyaura/Sonogashira coupling can be performed on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole. researchgate.netresearchgate.net This tandem approach leverages the differential reactivity of the bromine atoms on the imidazole ring, allowing for controlled, stepwise functionalization. researchgate.net The use of microwave heating has been shown to be particularly effective in promoting these reactions, leading to high yields of 2,4-disubstituted 5-nitroimidazoles. researchgate.net Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain syntheses to avoid potential side reactions or simplify purification. organic-chemistry.orgnih.gov

Table 2: Sonogashira Coupling of Brominated Nitroimidazoles with Terminal Alkynes This table illustrates representative findings for Sonogashira reactions involving bromo-nitroimidazole analogues.

| Bromo-Nitroimidazole Substrate | Alkyne | Catalyst System | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Microwave, 80°C | High | researchgate.net |

| 2,4-dibromo-1-methyl-5-nitro-1H-imidazole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Microwave, 80°C | High | researchgate.net |

| Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO, rt | Good-Excellent | nih.gov |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a valuable technology in organic chemistry, offering significant advantages over conventional heating methods. nih.gov These benefits include dramatically reduced reaction times, increased product yields, and often, enhanced purity. nih.govnih.gov

In the context of synthesizing substituted nitroimidazoles, microwave irradiation has proven to be a powerful tool. It has been successfully employed to drive palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, on bromo-nitroimidazole substrates. researchgate.net For instance, the one-pot synthesis of 2,4-disubstituted 5-nitroimidazoles from 2,4-dibromo-1-methyl-5-nitro-1H-imidazole was efficiently achieved using microwave heating, with reactions completing in minutes rather than hours. researchgate.netresearchgate.net Beyond cross-coupling, microwave energy facilitates the synthesis of various heterocyclic systems, including imidazole derivatives, often in one-pot, multicomponent reactions that align with the principles of green chemistry. nih.govnih.gov

Principles of Green Chemistry in Nitroimidazole Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com This approach is increasingly important in pharmaceutical and chemical synthesis to reduce environmental impact and improve process efficiency. Key principles include the use of safer solvents, renewable feedstocks, catalytic reagents, and energy-efficient processes like microwave heating. mdpi.com

Aqueous and Catalyst-Free Reaction Systems

A major goal of green chemistry is to replace volatile organic solvents with more environmentally benign alternatives, such as water. Aqueous reaction media are not only safer and cheaper but can also impart unique reactivity and selectivity. In the field of nitroimidazole synthesis, a green and simple method was developed for producing 2-nitroimidazole (B3424786) by oxidizing 2-aminoimidazole with oxone in water. nih.gov Similarly, the Sonogashira reaction, traditionally conducted in anhydrous amine solvents, has been adapted to run in water using specialized catalysts and surfactants, representing a significant step towards sustainability. organic-chemistry.org

Developing catalyst-free systems is another key green chemistry objective, as it eliminates the need for often toxic and expensive metal catalysts. While palladium catalysis is highly effective for synthesizing analogues of this compound, other areas of heterocycle synthesis have seen progress in catalyst-free methods. For example, some syntheses of N-heterocycles can be achieved through mechanochemical grinding under solvent-free conditions, where the mechanical energy of grinding initiates the chemical reaction. nih.govmdpi.com While direct catalyst-free applications for complex cross-couplings on nitroimidazoles are still emerging, these approaches represent an important frontier in sustainable chemical synthesis. nih.govresearchgate.net

Reaction Mechanisms and Comprehensive Reactivity Analysis of 4 Bromo 1,2 Dimethyl 5 Nitro 1h Imidazole

Nucleophilic Substitution Pathways

The electron-withdrawing nature of the nitro group activates the imidazole (B134444) ring, making it susceptible to nucleophilic attack. This activation facilitates several nucleophilic substitution reactions.

The bromine atom at the C4 position of 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole is activated towards nucleophilic displacement. This reactivity is attributed to the presence of the adjacent nitro group at C5, which stabilizes the intermediate formed during the substitution process. rsc.org Generally, halogen atoms on an imidazole ring, especially when activated by an adjacent nitro group, can be displaced by various nucleophiles. rsc.orgresearchgate.net

The typical mechanism for this reaction is a nucleophilic aromatic substitution (SNAr). The reaction proceeds through an initial attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org

The reactivity of the halogen is dependent on its position relative to the nitro group. Halogens at positions activated by an adjacent nitro group are more readily displaced. researchgate.net Studies on related nitroimidazoles have shown that a variety of nucleophiles, including methoxide (B1231860), phenoxide, and cyanide, can displace bromide and iodide ions. researchgate.net

While halogen displacement is a common pathway, the nitro group itself can also be subject to nucleophilic substitution, although this is generally less common. acs.orgacs.org The displacement of a nitro group from an aromatic ring by a nucleophile is a known reaction, particularly when the ring is activated by other electron-withdrawing substituents. rsc.orgnih.govrsc.org The high nucleofugicity, or leaving group ability, of the nitro group, which is greater than that of halogens like I, Br, Cl, and F, facilitates this type of reaction, especially in aromatic systems with multiple nitro groups. rsc.org

For nitroimidazoles, the two nitrogen atoms in the ring withdraw electron density, polarizing the ring and, in conjunction with the nitro group, further activating it for nucleophilic attack. nih.gov This can lead to the displacement of the nitro group by strong nucleophiles. For instance, reactions of nitroimidazoles with highly enolizable carbanions, such as those derived from 1,3-dicarbonyl compounds, have been shown to result in the displacement of the nitro group. rsc.orgnih.govrsc.org A proposed mechanism involves the protonation of the nitro group, making it a more labile leaving group and rendering the sp2 carbon to which it is attached more susceptible to nucleophilic attack. nih.gov

It has been noted that 1,2-dimethyl-5-nitroimidazole can react with hydroxylamine, leading to the substitution of a hydrogen atom at the C4 position to form the corresponding 4-amino derivative, rather than displacing the nitro group. researchgate.net This highlights that the specific reaction conditions and the nature of the nucleophile determine the reaction outcome.

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a leaving group like a halogen. wikipedia.org This reaction is characteristic of electron-deficient aromatic compounds, such as nitroarenes and nitroimidazoles. wikipedia.orgorganic-chemistry.org The VNS reaction allows for the introduction of a substituent at a position that might not be accessible through other substitution pathways.

The mechanism involves the attack of a carbanion, which bears a leaving group at the nucleophilic center, on the electron-deficient aromatic ring. organic-chemistry.org This initial addition forms a σ-adduct. Subsequent base-induced elimination of the leaving group from the carbanionic center and a proton from the ring restores aromaticity, resulting in the net substitution of a hydrogen atom. organic-chemistry.org

In the context of nitroimidazoles, the nitro group strongly activates the ring towards this type of reaction. nih.gov Competition experiments have determined the relative reactivity of various nitroheteroarenes in VNS reactions, showing that nitroimidazoles are among the reactive five-membered heterocycles. nih.gov For substituted nitroarenes, the position of substitution is directed by the existing substituents. In many cases, VNS occurs at positions ortho or para to the nitro group. organic-chemistry.org

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism provides an alternative pathway for nucleophilic substitution in nitroaromatic compounds, including nitroimidazoles. This multi-step process involves radical and radical anion intermediates. rsc.org

The key steps of the SRN1 mechanism are:

Initiation: An electron is transferred to the nitroaromatic substrate to form a radical anion.

Propagation: The radical anion fragments, losing a leaving group (like a halide) to form an aryl radical. This radical then reacts with a nucleophile to form a new radical anion. This new radical anion can then transfer an electron to another substrate molecule, continuing the chain reaction.

Termination: The chain reaction is terminated by various processes, such as the reaction of radicals with solvents or impurities.

Electron spin resonance (e.s.r.) studies have been instrumental in detecting the radical anion intermediates in these reactions. rsc.org Studies on various nitroimidazole derivatives have shown that they can undergo SRN1 reactions with a range of nucleophiles. rsc.org The anions of 2-methyl-4-nitroimidazole and 4-nitroimidazole (B12731), for example, have been shown to act as nucleofuges in SRN1 reactions. rsc.org

The formation of the initial radical anion is a critical step. Research has shown that low-energy electrons can induce reactions in nitroimidazole molecules like metronidazole. mdpi.com The parent radical anion is often the most abundant product observed upon electron attachment. mdpi.com The stability and subsequent reactivity of this radical anion are key to the progression of the SRN1 pathway.

Electrophilic Substitution Selectivity in the Imidazole Ring

While the electron-withdrawing nitro group generally deactivates the imidazole ring towards electrophilic attack, the directing effects of the existing substituents still play a role in determining the regioselectivity of any potential electrophilic substitution reactions.

The imidazole ring itself can undergo electrophilic substitution, and the position of attack is influenced by the substituents present. numberanalytics.comuobabylon.edu.iq Generally, electrophilic attack is more favorable at the C4 and C5 positions due to the formation of more stable resonance intermediates compared to attack at the C2 position. uobabylon.edu.iqglobalresearchonline.net

In this compound, the ring is heavily substituted, and the electronic effects of these substituents are critical. The methyl groups at N1 and C2 are electron-donating and would typically activate the ring towards electrophilic substitution. Conversely, the bromo and nitro groups are electron-withdrawing and deactivating. pressbooks.publibretexts.org

The directing effects of these groups are as follows:

Alkyl groups (e.g., methyl): These are activating and ortho-, para-directing. pressbooks.pub

Halogens (e.g., bromo): These are deactivating but ortho-, para-directing. libretexts.org

Nitro group: This is a strong deactivating group and a meta-director. pressbooks.publibretexts.org

Intramolecular Cyclization and Heterocyclic Ring Formation

Intramolecular cyclization reactions are crucial for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. For a molecule like this compound to undergo intramolecular cyclization, one of the methyl groups would typically need to be functionalized with a nucleophilic or electrophilic side chain that can react with another part of the molecule.

While specific studies detailing the intramolecular cyclization of this compound are not extensively documented, the reactivity of related nitroimidazole derivatives provides insights into potential reaction pathways. For instance, the synthesis of chiral bicyclic nitroimidazole derivatives has been achieved through the intramolecular cyclization of dinitroimidazoles in an alkaline environment. mdpi.com In these reactions, a nucleophilic side chain, introduced by reacting the imidazole with agents like epichlorohydrin, attacks the imidazole ring or a neighboring group, leading to the formation of a new fused ring. mdpi.com

The presence of the bromine atom and the nitro group on the imidazole ring of this compound would be expected to heavily influence any potential cyclization. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the imidazole ring, making it more susceptible to nucleophilic attack. The bromine atom can act as a leaving group in nucleophilic substitution reactions, which could be a key step in a cyclization mechanism. Research on substituted furans has shown that a 5-bromo substituent can increase the rate of intramolecular cycloaddition reactions. nih.gov

A hypothetical intramolecular cyclization could involve the initial functionalization of one of the methyl groups, followed by a ring-closing reaction. For example, if the C2-methyl group were to be deprotonated to form a carbanion, it could potentially attack an electrophilic center within the molecule or a tethered electrophilic group, leading to a fused ring system. However, the stability of such a carbanion and the feasibility of the subsequent cyclization would depend on the specific reaction conditions and the nature of the tethered group.

Carbanion Generation and their Chemical Reactivity (e.g., TDAE-mediated processes)

The generation of carbanions from precursors that are not typically acidic is a powerful tool in organic synthesis, enabling the formation of new carbon-carbon bonds. The presence of the electron-withdrawing nitro group at the 5-position of this compound suggests that the protons on the adjacent C2-methyl group could be sufficiently acidic to be removed by a strong base, leading to the formation of a carbanion.

Alternatively, carbanions can be generated through reductive processes. Tetrakis(dimethylamino)ethylene (TDAE) is a strong electron donor that can reduce organic halides, leading to the formation of a carbanion. While there are no specific reports on the TDAE-mediated reactions of this compound, studies on similar nitroimidazole derivatives demonstrate the feasibility of this approach. For example, TDAE has been used to generate a carbanion from 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, which then reacts with various aromatic aldehydes in an intermolecular fashion.

The reactivity of a carbanion generated from this compound would be diverse. It could act as a potent nucleophile, reacting with a wide range of electrophiles. If a suitable electrophilic group were present within the same molecule, an intramolecular reaction could lead to the formation of a new ring, as discussed in the previous section.

The interplay between the bromine atom and the potential carbanion is also an important consideration. The carbanion could potentially displace the bromine atom in an intramolecular fashion if sterically allowed, leading to a strained bicyclic system. More likely, in an intermolecular setting, the generated carbanion would react with external electrophiles.

The following table summarizes the potential reactivity of carbanions generated from precursors similar to this compound.

| Precursor Type | Method of Carbanion Generation | Subsequent Reactivity Example | Product Type |

| Nitroimidazole with acidic C-H | Strong Base (e.g., LDA, n-BuLi) | Reaction with an aldehyde | α-Hydroxyalkylated nitroimidazole |

| Organic Halide (e.g., Ar-CH2Cl) | TDAE | Reaction with an aromatic aldehyde | Diaryl ethanol (B145695) derivative |

| Bromo-nitro-heterocycle | Reductive Lithiation | Quenching with an electrophile | Functionalized heterocycle |

It is important to note that nucleophilic substitution, where the bromine atom is displaced by a nucleophile, is a competing and often facile reaction pathway for bromo-nitroimidazoles. researchgate.net The choice of reagents and reaction conditions would be critical in directing the reactivity towards carbanion formation and subsequent desired transformations over simple substitution.

Advanced Spectroscopic and Diffractional Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their chemical environments. For 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole, the ¹H NMR spectrum is expected to show distinct signals corresponding to the two methyl groups attached to the imidazole (B134444) ring. The N-methyl group (N-CH₃) and the C-methyl group (C-CH₃) will exhibit unique chemical shifts due to their different electronic environments. The precise chemical shift values (expressed in ppm) are critical for confirming the substitution pattern on the imidazole ring.

Expected ¹H NMR Data:

| Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | (Not available) | Singlet |

No specific experimental data for the ¹H NMR spectrum of this compound was found in the search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. This includes the two methyl carbons and the three carbons of the imidazole ring (C2, C4, and C5). The chemical shifts of the ring carbons are particularly informative for confirming the positions of the bromo, methyl, and nitro substituents.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | (Not available) |

| C-CH₃ | (Not available) |

| C2 | (Not available) |

| C4 | (Not available) |

Specific experimental ¹³C NMR data for this compound is not available in the provided search results.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₅H₆BrN₃O₂), HRMS would provide an exact mass measurement with a high degree of accuracy. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in the mass spectrum, aiding in the confirmation of the presence of a single bromine atom in the molecule. Fragmentation analysis within the mass spectrometer can also provide structural information by identifying characteristic fragment ions.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ (for ⁷⁹Br) | (Not available) |

Specific HRMS data for this compound was not found in the search results.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. An X-ray crystal structure of this compound would provide unequivocal proof of the atomic connectivity and the substitution pattern on the imidazole ring. It would also reveal details about the planarity of the imidazole ring and the orientation of the nitro group relative to the ring, as well as how the molecules pack in the crystal lattice.

Hypothetical Crystallographic Data:

| Parameter | Value |

|---|---|

| Crystal System | (Not available) |

| Space Group | (Not available) |

| a (Å) | (Not available) |

| b (Å) | (Not available) |

| c (Å) | (Not available) |

| α (°) | (Not available) |

| β (°) | (Not available) |

| γ (°) | (Not available) |

| V (ų) | (Not available) |

No single-crystal X-ray diffraction data for this compound is available in the provided search results.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is a valuable tool for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would be expected for the nitro group (NO₂) asymmetric and symmetric stretching vibrations. Additionally, C-H stretching and bending vibrations for the methyl groups and the imidazole ring, as well as C-N and C=N stretching vibrations of the ring, would be observed. The presence and positions of these bands would provide corroborating evidence for the proposed structure.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | (Not available) |

| NO₂ | Symmetric Stretch | (Not available) |

| C-H (methyl) | Stretch | (Not available) |

| C=N (ring) | Stretch | (Not available) |

Specific experimental IR data for this compound was not found in the search results.

Theoretical and Computational Investigations of 4 Bromo 1,2 Dimethyl 5 Nitro 1h Imidazole

Quantum Chemical Studies on Electronic Structure

No dedicated quantum chemical studies on the electronic structure of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole were found.

Molecular Orbital Analysis (HOMO/LUMO Interactions)

There are no available studies that specifically analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their distribution, or the HOMO-LUMO gap for this compound. Such analyses are crucial for understanding the molecule's kinetic stability and its propensity to engage in chemical reactions.

Charge Distribution and Electrostatic Potentials

Information regarding the charge distribution, molecular electrostatic potential (MEP) maps, and Mulliken or Natural Bond Orbital (NBO) charge analysis for this compound is not present in the reviewed literature. These studies would typically provide insights into the electrophilic and nucleophilic sites of the molecule.

Computational Modeling of Reaction Mechanisms

There is no published research on the computational modeling of reaction mechanisms involving this compound.

Prediction of Regioselectivity and Stereoselectivity

Computational predictions regarding the regioselectivity or stereoselectivity of reactions where this compound might act as a reactant are not available.

Structure-Reactivity Relationship Studies through Computational Methods

No computational studies establishing a quantitative structure-reactivity relationship (QSRR) for this compound or a series of its derivatives could be located. Such studies would correlate its structural or electronic descriptors with its chemical reactivity.

Advanced Simulation Techniques (e.g., Molecular Dynamics relevant to reactivity)

Currently, there is a notable absence of publicly available scientific literature detailing the use of advanced simulation techniques, such as molecular dynamics, to specifically investigate the reactivity of this compound. While computational studies and molecular dynamics simulations have been conducted on other nitroimidazole derivatives to explore their mechanisms of action and interactions with biological targets, research focusing solely on the reactivity of this particular compound through these advanced methods has not been identified in a comprehensive search of existing databases and scientific publications.

The application of molecular dynamics simulations could provide valuable insights into the conformational dynamics, solvent effects, and the energetic landscape of reaction pathways for this compound. Such studies would be instrumental in elucidating its reactivity profile, including its susceptibility to nucleophilic or electrophilic attack and its potential degradation pathways.

Future research employing these advanced computational techniques would be highly beneficial to deepen the understanding of the chemical behavior of this compound and to complement experimental findings.

Derivatization and Functionalization Strategies of 4 Bromo 1,2 Dimethyl 5 Nitro 1h Imidazole

Transformations at the Bromine Atom

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds. For 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole, reactions like the Suzuki-Miyaura and Heck couplings are of particular interest.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-imidazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to synthesize aryl- or heteroaryl-substituted imidazoles. While specific examples with this compound are not extensively documented, the reactivity of similar bromo-nitroimidazole systems suggests its feasibility. The general reaction is depicted below:

Reaction Scheme: Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Ar-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ | 4-Aryl-1,2-dimethyl-5-nitro-1H-imidazole |

Heck Reaction: The Heck reaction couples the bromo-imidazole with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. It provides a direct method for the vinylation of the imidazole (B134444) ring.

Reaction Scheme: Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | R-CH=CH₂ | Pd(OAc)₂ | Et₃N | 4-(Alkenyl)-1,2-dimethyl-5-nitro-1H-imidazole |

Nucleophilic Aromatic Substitution:

The electron-withdrawing nature of the nitro group at the C5 position activates the C4 position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromine atom by various nucleophiles.

Common nucleophiles that can be employed include:

Alkoxides (RO⁻)

Thiolates (RS⁻)

Amines (R₂NH)

Azides (N₃⁻)

The reaction conditions typically involve heating the bromo-imidazole with the nucleophile in a suitable solvent.

| Nucleophile | Product | Potential Application |

|---|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | 4-Methoxy-1,2-dimethyl-5-nitro-1H-imidazole | Pharmaceutical intermediate |

| Sodium thiophenoxide (NaSPh) | 1,2-Dimethyl-5-nitro-4-(phenylthio)-1H-imidazole | Antimicrobial agent precursor |

| Piperidine | 1,2-Dimethyl-5-nitro-4-(piperidin-1-yl)-1H-imidazole | CNS active compound precursor |

Reactions Involving the Nitro Group

The nitro group at the C5 position is a key functional group that can undergo several important transformations, significantly altering the electronic and biological properties of the molecule.

Reduction to an Amino Group:

The most common reaction of the nitro group is its reduction to a primary amine. This transformation is crucial for further derivatization, particularly in the synthesis of fused heterocyclic systems. A variety of reducing agents can be employed for this purpose.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. It is a clean and efficient method for nitro group reduction.

Metal/Acid Reduction: Classical methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are also effective.

Transfer Hydrogenation: Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can also be used for the reduction.

The resulting 4-bromo-1,2-dimethyl-1H-imidazol-5-amine is a versatile intermediate for the synthesis of various derivatives.

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Ethanol (B145695), room temperature | 4-Bromo-1,2-dimethyl-1H-imidazol-5-amine |

| Sn, HCl | Reflux | 4-Bromo-1,2-dimethyl-1H-imidazol-5-amine |

| Fe, NH₄Cl | Ethanol/Water, reflux | 4-Bromo-1,2-dimethyl-1H-imidazol-5-amine |

Nucleophilic Substitution of the Nitro Group:

In some activated nitro-heterocyclic systems, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. While less common than substitution of the bromine atom, this reaction can occur with potent nucleophiles under specific conditions.

Modifications and Elaboration of Alkyl Substituents

Reactions of the C2-Methyl Group:

The C2-methyl group of 1,2-dimethyl-5-nitroimidazole exhibits acidity and can be deprotonated by a strong base to form a reactive carbanion. This intermediate can then react with various electrophiles.

Condensation Reactions: The activated C2-methyl group can undergo condensation with aldehydes and other carbonyl compounds. For instance, reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) can lead to the formation of a vinylogous amine.

Halogenation: The methyl group can be halogenated using reagents like N-bromosuccinimide (NBS).

Oxidation: Under controlled conditions, the methyl group can be oxidized to a formyl or carboxyl group.

A study on the reactivity of 1,2-dimethyl-5-nitroimidazole has shown that the 2-methyl group can be converted into a nitrile group through a multi-step sequence involving benzoylation, oximation, and cleavage. capes.gov.br

| Reagent | Reaction Type | Product |

|---|---|---|

| N,N-Dimethylformamide dicyclohexylacetal | Condensation | 2-(β-dimethylaminovinyl) analog |

| Iodine, Pyridine (B92270) | Quaternization | 2-(1-pyridinium)methyl compound |

| Benzoyl chloride, Triethylamine | Benzoylation | Enol benzoate (B1203000) of the 2-benzoylmethyl derivative |

Synthesis of Polycyclic and Fused Imidazole Derivatives

The derivatization of this compound can lead to the formation of more complex polycyclic and fused heterocyclic systems, which are of significant interest in drug discovery.

Synthesis of Imidazo[4,5-b]pyridines:

The 4-bromo-1,2-dimethyl-1H-imidazol-5-amine, obtained from the reduction of the nitro group, is a key precursor for the synthesis of imidazo[4,5-b]pyridines. Cyclization of this diamine analog with dicarbonyl compounds or their equivalents can afford the fused pyridine ring. For example, reaction with a 1,3-dicarbonyl compound in the presence of an acid catalyst can lead to the formation of the corresponding imidazo[4,5-b]pyridine derivative.

Synthesis of Imidazo[4,5-b]pyrazines:

Similarly, the 4-bromo-1,2-dimethyl-1H-imidazol-5-amine can be used to synthesize imidazo[4,5-b]pyrazines. Condensation with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or diacetyl, will lead to the formation of the fused pyrazine (B50134) ring. These compounds are of interest due to their structural similarity to purines.

The general synthetic approach involves:

Reduction of the nitro group of this compound to yield 4-bromo-1,2-dimethyl-1H-imidazol-5-amine.

Cyclocondensation of the resulting diamino-imidazole analog with a suitable dicarbonyl compound.

| Starting Material | Reagent | Fused Ring System |

|---|---|---|

| 4-Bromo-1,2-dimethyl-1H-imidazol-5-amine | Malondialdehyde | Imidazo[4,5-b]pyridine |

| 4-Bromo-1,2-dimethyl-1H-imidazol-5-amine | Glyoxal | Imidazo[4,5-b]pyrazine |

Strategic Utility of 4 Bromo 1,2 Dimethyl 5 Nitro 1h Imidazole in Organic Synthesis

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the initial components. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.

Despite the potential for the functional groups on 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole to participate in complex transformations, a review of available scientific literature does not indicate its widespread or documented use as a key precursor in multi-component reactions. Its primary applications are centered on sequential, stepwise synthetic routes where the bromine atom is selectively targeted for modification.

Application in the Construction of Complex Heterocyclic Scaffolds

The most significant application of this compound is as a foundational scaffold for constructing more elaborate heterocyclic systems, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom at the 4-position of the imidazole (B134444) ring is a key reactive handle, allowing for the formation of new carbon-carbon bonds.

Research has demonstrated the compound's reactivity in Suzuki-Miyaura cross-coupling reactions. thieme-connect.comgrafiati.com This powerful reaction enables the coupling of the imidazole core with various aryl or styryl groups by reacting it with corresponding boronic acids. grafiati.com This methodology is a cornerstone for synthesizing complex bi-aryl or aryl-heterocycle structures, which are common motifs in biologically active molecules. For instance, reaction trials have been successfully conducted between this compound and phenylboronic acid, demonstrating the feasibility of this synthetic pathway. thieme-connect.com

Furthermore, the compound has been utilized in Sonogashira coupling reactions, which involve the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction provides a direct route to synthesize substituted alkynyl-imidazoles, further expanding the molecular diversity that can be achieved from this building block.

These cross-coupling strategies are instrumental in developing novel compounds for various applications, including pharmaceuticals. The ability to append diverse substituents to the imidazole core allows chemists to systematically modify the molecule's properties to enhance its function. A study focused on synthesizing potentially bioactive 5-nitroimidazoles successfully used microwave-assisted Suzuki-Miyaura conditions to generate a range of derivatives substituted at the 4-position. grafiati.com

| Reaction Type | Coupling Partner | Resulting Scaffold Type | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Styryl Boronic Acids | 4-Aryl- or 4-Styryl-1,2-dimethyl-5-nitro-1H-imidazole | Creates complex bi-aryl and aryl-heterocycle structures for bioactive molecule development. grafiati.com |

| Sonogashira Coupling | Terminal Alkynes (e.g., 2-ethynyltoluene) | 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazole | Provides a direct route to alkynyl-substituted imidazoles, adding structural diversity. |

Methodologies for Scalable Synthesis and Industrial Relevance as a Building Block

The industrial utility of a chemical building block is contingent upon the existence of a robust, cost-effective, and scalable synthesis method. While a complete, single-source scalable synthesis for this compound is not detailed in one report, a logical and industrially viable pathway can be constructed from established methods for its precursors.

A proposed scalable synthesis would proceed in two key stages: first, the synthesis of the intermediate 4-bromo-1,2-dimethyl-1H-imidazole, followed by nitration.

Synthesis of 4-bromo-1,2-dimethyl-1H-imidazole : An efficient and scalable route starts with the commercially available 1,2-dimethylimidazole. This starting material undergoes bromination to yield a dibrominated intermediate, which is then subjected to a selective debromination to produce the desired 4-bromo-1,2-dimethyl-1H-imidazole.

Nitration : The final step involves the regioselective nitration of the brominated intermediate. Standard nitrating conditions, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), can be controlled to introduce the nitro group at the 5-position of the imidazole ring, yielding the final product.

This stepwise approach avoids the formation of difficult-to-separate isomers and is designed for high yield and purity on a large scale.

The industrial relevance of this compound stems from its role as a key building block for complex molecules in the pharmaceutical and agrochemical sectors. The 5-nitroimidazole scaffold itself is a well-established pharmacophore present in numerous antibacterial and antiparasitic drugs. By using this bromo-substituted derivative, researchers can synthesize novel, functionalized 5-nitroimidazoles to explore new therapeutic agents, such as those with potential antitrichomonal activity. grafiati.com

| Step | Starting Material | Key Reagents | Product | Notes |

|---|---|---|---|---|

| 1 | 1,2-dimethylimidazole | Brominating agent (e.g., NBS or Br₂) | 4,5-dibromo-1,2-dimethyl-1H-imidazole | Exhaustive bromination of the imidazole core. |

| 2 | 4,5-dibromo-1,2-dimethyl-1H-imidazole | Organometallic reagent for selective debromination (e.g., i-PrMgCl) | 4-bromo-1,2-dimethyl-1H-imidazole | A key step for achieving the correct isomer, suitable for scaling. |

| 3 | 4-bromo-1,2-dimethyl-1H-imidazole | Nitrating mixture (e.g., HNO₃/H₂SO₄) | This compound | Controlled electrophilic nitration at the C5 position. |

Q & A

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole?

The optimal conditions include using Pd(PPh₃)₄ as the catalyst (0.034 molar ratio), 1,2-dimethoxyethane as the solvent, Na₂CO₃ (3 molar ratio) as the base, and microwave irradiation (150W) for 1 hour. These conditions achieved a 93% yield for coupling with phenylboronic acid. The methodology involved testing variables such as solvent polarity, catalyst type, and heating methods, with microwave irradiation significantly improving reaction efficiency .

Q. What spectroscopic techniques are used to characterize derivatives of this compound?

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ 2.64 ppm (methyl groups) and aromatic proton shifts (δ 7.45–8.35 ppm) confirm substituent positions .

- FTIR : Stretching vibrations at ~1617 cm⁻¹ (C=N imidazole ring) and 590–767 cm⁻¹ (C-Br/C-Cl bonds) validate structural features .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 286.01 for brominated derivatives) confirm molecular weights .

Q. What is the role of phase transfer catalysts (PTCs) in Suzuki-Miyaura reactions with this compound?

TBAB (tetrabutylammonium bromide) acts as a PTC, enhancing the solubility of reactants in aqueous media and facilitating the transfer of boronic acids into the organic phase. This improves coupling efficiency, particularly in biphasic systems .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing this compound from non-halogenated precursors?

Direct bromination of 1,2-dimethyl-5-nitro-1H-imidazole is ineffective due to poor electrophilic reactivity at the 4-position. Instead, bromination is achieved via dibromine in DMF using 2-methyl-4(5)-nitro-1H-imidazole as the precursor, followed by methylation with dimethyl sulfate .

Q. How does introducing aryl groups via Suzuki-Miyaura coupling enhance antiparasitic activity?

Substituents at the 4-position, such as arylmethylsulfone groups, significantly improve selectivity and potency. For example, compound 22 exhibited a selectivity index of 13,005 (vs. 531.95 for metronidazole) against Trichomonas vaginalis. The aryl group enhances target binding and reduces off-target effects .

Q. What computational methods predict the reactivity and binding affinity of derivatives?

- Molecular docking : Used to evaluate interactions with targets like EGFR, identifying key binding residues (e.g., hydrophobic pockets accommodating aryl groups) .

- ADMET analysis : Predicts pharmacokinetic properties (e.g., LogP for lipophilicity) and toxicity profiles to prioritize derivatives for synthesis .

Q. How do contradictory findings about the 4-position’s reactivity impact synthetic strategies?

While electrophilic substitution at the 4-position is challenging, palladium-catalyzed cross-coupling bypasses this limitation. For example, Suzuki-Miyaura reactions enable diverse functionalization, overcoming direct halogenation inefficiencies .

Methodological Considerations

- Reaction optimization : Use a Design of Experiments (DoE) approach to systematically vary parameters (e.g., solvent, catalyst loading) and analyze yield trends .

- Biological assays : Compare IC₅₀ values against reference drugs (e.g., metronidazole) in antiparasitic models, ensuring standardized protocols for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.